4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid
Description
4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group
Properties
IUPAC Name |
4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-3-1-5(2-4-6)8-7(12)9(10(14)15)16-13-8/h1-4H,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVZJPQYRGOTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=C2N)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and fluorophenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-fluoroaniline with thioglycolic acid derivatives can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a thiazole ring.
4-Amino-3-fluorophenylboronic acid: Another related compound with a boronic acid group and a fluorophenyl group.
Uniqueness
4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylic acid (CAS Number: 82424-74-6) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antibacterial research. This compound's unique structure, characterized by the presence of a fluorophenyl group and an amino group, contributes to its pharmacological potential.
The molecular formula of this compound is with a molecular weight of 238.24 g/mol. The structure includes a thiazole ring, which is known for its role in various biological activities.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. For instance, the presence of electron-withdrawing groups like fluorine enhances the compound's ability to inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring can significantly influence biological activity.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 193.93 | |
| Similar thiazole derivatives | MCF-7 (breast cancer) | <20 |
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Thiazoles are known to interact with bacterial enzymes and disrupt cellular processes. In vitro studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values suggest comparable efficacy to standard antibiotics.
The anticancer activity of this compound is believed to involve multiple mechanisms:
- Inhibition of cell proliferation : The compound induces apoptosis in cancer cells by activating intrinsic pathways.
- Targeting specific molecular pathways : It affects angiogenesis and cell signaling pathways critical for tumor growth and survival.
For antibacterial activity:
- Enzyme inhibition : The compound may inhibit key bacterial enzymes, disrupting metabolic processes essential for bacterial survival.
Case Studies and Research Findings
Several studies have focused on the biological applications of thiazole derivatives:
- Antitumor Studies : A recent study demonstrated that derivatives with similar functional groups exhibited IC50 values ranging from 7 to 20 µM against various cancer types, indicating strong anticancer potential.
- Antibacterial Efficacy : Research has shown that thiazoles can effectively combat Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics in specific assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
